molecular formula C15H14BNO4S B2633605 1-(P-Toluenesulfonyl)indole-2-boronic acid CAS No. 1107603-38-2

1-(P-Toluenesulfonyl)indole-2-boronic acid

Cat. No.: B2633605
CAS No.: 1107603-38-2
M. Wt: 315.15
InChI Key: KYJNMYKIONEZQL-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

It’s known that indole derivatives, which this compound is a part of, play a significant role in cell biology . They are used as biologically active compounds for the treatment of various disorders in the human body, including cancer cells and microbes .

Mode of Action

It’s known that this compound can be used in suzuki-miyaura cross-coupling reactions . This reaction involves the coupling of an organoboron compound (like our compound) with a halide or pseudo-halide using a palladium catalyst . The process involves oxidative addition, where palladium becomes oxidized through its donation of electrons to form a new Pd-C bond, and transmetalation, where the organic group is transferred from boron to palladium .

Biochemical Pathways

It’s known that this compound can participate in suzuki-miyaura cross-coupling reactions , which are widely used in organic synthesis and drug discovery .

Pharmacokinetics

It’s known that the compound is used as a reactant in suzuki-miyaura coupling , which suggests that its bioavailability may be influenced by the conditions of this reaction.

Result of Action

It’s known that indole derivatives, which this compound is a part of, show various biologically vital properties . They are used as biologically active compounds for the treatment of various disorders in the human body, including cancer cells and microbes .

Action Environment

It’s known that the compound should be stored in an inert atmosphere and under -20°c , suggesting that its stability and efficacy may be influenced by temperature and atmospheric conditions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(P-Toluenesulfonyl)indole-2-boronic acid typically involves the reaction of indole derivatives with boronic acid reagents. One common method includes the use of p-toluenesulfonic acid in toluene, which yields the corresponding indole product . The reaction conditions often require a catalyst and specific temperature controls to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound involves bulk manufacturing processes that ensure scalability and cost-effectiveness. Companies like ChemScene provide bulk custom synthesis and procurement services for this compound .

Chemical Reactions Analysis

Types of Reactions

1-(P-Toluenesulfonyl)indole-2-boronic acid undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but often require specific temperatures, solvents, and catalysts to achieve optimal results .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonyl derivatives, while reduction may produce simpler indole compounds .

Scientific Research Applications

1-(P-Toluenesulfonyl)indole-2-boronic acid has a wide range of applications in scientific research, including:

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 1-(P-Toluenesulfonyl)indole-2-boronic acid include other boronic acid derivatives used in Suzuki–Miyaura coupling reactions, such as:

Uniqueness

What sets this compound apart is its specific structure, which includes both an indole and a p-toluenesulfonyl group. This unique combination allows it to participate in a variety of chemical reactions and makes it a valuable tool in organic synthesis .

Properties

IUPAC Name

[1-(4-methylphenyl)sulfonylindol-2-yl]boronic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14BNO4S/c1-11-6-8-13(9-7-11)22(20,21)17-14-5-3-2-4-12(14)10-15(17)16(18)19/h2-10,18-19H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYJNMYKIONEZQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC2=CC=CC=C2N1S(=O)(=O)C3=CC=C(C=C3)C)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14BNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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